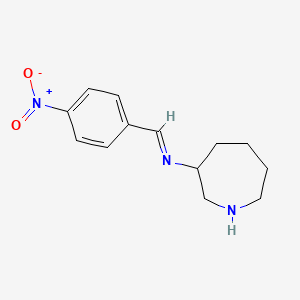

Azepan-3-yl-(4-nitro-benzylidene)-amine

Description

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

N-(azepan-3-yl)-1-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C13H17N3O2/c17-16(18)13-6-4-11(5-7-13)9-15-12-3-1-2-8-14-10-12/h4-7,9,12,14H,1-3,8,10H2 |

InChI Key |

ITYOTPGFVBEWCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC(C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Azepan-3-yl-(4-nitro-benzylidene)-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including studies on its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

This compound is characterized by the presence of an azepane ring, a nitro group, and a benzylidene moiety. The structural formula can be represented as follows:

This compound is synthesized through a condensation reaction involving azepan derivatives and nitro-substituted benzaldehydes.

Antimicrobial Activity

Research has indicated that azepan derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various azepane derivatives, including this compound, against several bacterial strains. The results showed that:

- Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.

- The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Azepan Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 15.62 | 31.25 |

| Control (Ciprofloxacin) | 5 | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability.

Key Findings:

- The compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- IC50 values were calculated to assess potency.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 (lung) | 20.0 |

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells, leading to reduced viability.

- Disruption of Bacterial Cell Wall Synthesis: Its antimicrobial activity could stem from interference with bacterial growth processes.

Case Studies

- Antimicrobial Efficacy Study: A study conducted by Ismail et al. demonstrated that the compound had significant antibacterial activity against S. aureus, with an MIC comparable to established antibiotics like ciprofloxacin .

- Anticancer Evaluation: In a study published in the Journal of Organic Chemistry, azepane derivatives were tested against a panel of cancer cell lines, revealing that this compound had promising results in inhibiting tumor growth, particularly in ovarian and cervical cancer models .

Scientific Research Applications

Azepan-3-yl-(4-nitro-benzylidene)-amine has been studied for its potential as a pharmacological agent. Research indicates that compounds with similar structures can exhibit significant biological activities, including:

- Antitumor Activity : Several studies have shown that derivatives of azepane compounds can inhibit cancer cell proliferation. For instance, compounds containing the 1,2,4-oxadiazole framework have demonstrated cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7, suggesting that modifications to azepan derivatives could yield similar or enhanced antitumor properties .

- Antimicrobial Properties : The development of novel antimicrobial agents is critical in combating resistant bacterial strains. Azepan derivatives have been explored for their ability to inhibit bacterial growth, with some studies focusing on their effectiveness against strains like Staphylococcus aureus .

Synthetic Utility

The compound's structure allows it to serve as a versatile intermediate in organic synthesis. Its applications include:

- Catalytic Reactions : Azepan derivatives can be utilized in various catalytic processes. For example, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst in reactions involving azepane derivatives has been documented, facilitating the synthesis of complex organic molecules .

- Ligand Development : The compound can act as a ligand in coordination chemistry, potentially forming complexes with transition metals that could be used in catalysis or material science.

Therapeutic Roles

The therapeutic potential of azepan derivatives is an area of active research:

- Histone Deacetylase Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression and are implicated in various diseases, including cancer .

- Drug Design : The structural characteristics of azepan derivatives make them promising candidates for drug design. Modifications to the nitro group or the azepane ring could enhance their efficacy and selectivity for specific biological targets.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-nitro group consistently appears across analogs, contributing to high melting points (e.g., 330–331°C for B7) due to strong dipole interactions and planar molecular stacking .

- Synthetic Yields : Yields for nitro-substituted Schiff bases range from 76% to 90%, reflecting efficient condensation under acidic reflux conditions .

Anti-Hemolytic Activity

Corrosion Inhibition

- (4-Nitro-benzylidene)-(2-methoxy-phenyl)-amine exhibited mixed-type inhibition on aluminum in HCl, with efficiency increasing at lower temperatures. The nitro group enhances adsorption on metal surfaces via electron-deficient aromatic interactions .

- Inference for Azepan-3-yl derivative: The larger azepane ring may sterically hinder surface adsorption but could improve solubility in nonpolar media, balancing inhibition performance.

Crystallographic Behavior

- Naphthalen-1-yl-(4-nitro-benzylidene)-amine crystallizes in the monoclinic P2₁/c space group, with planar geometry stabilized by π-π stacking between nitrobenzene and naphthalene moieties .

- Inference for Azepan-3-yl derivative: The azepane ring’s non-planar structure may disrupt crystalline order, reducing melting points compared to aromatic analogs like B5.

Methodological Context

- Synthetic Protocols : Refluxing in glacial acetic acid (e.g., 10 hours for thiazine derivatives) is a standard method for Schiff base synthesis, applicable to the azepane analog .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity confirmation methods for Azepan-3-yl-(4-nitro-benzylidene)-amine?

- Methodology : Synthesize via condensation of azepan-3-amine with 4-nitrobenzaldehyde under reflux in ethanol or methanol. Monitor reaction progress using TLC. Purify via recrystallization (e.g., ethanol/water). Confirm purity through:

- Melting point analysis : Compare observed values with literature (e.g., similar Schiff bases in report 330–331°C).

- Elemental analysis : Validate %C, %H, %N (e.g., analogous nitro-Schiff bases show ~67.12% C, 4.46% H, 9.78% N) .

- Spectroscopy : Use / NMR to confirm imine bond formation (δ ~8.3 ppm for CH=N) and UV-Vis for conjugation analysis (λmax ~250–300 nm) .

Q. How is the crystal structure of this compound resolved using X-ray crystallography?

- Workflow :

Data collection : Use a single-crystal diffractometer (Mo/Kα radiation).

Structure solution : Employ direct methods (e.g., SHELXS) for phase determination .

Refinement : Apply SHELXL for least-squares refinement; address anisotropic displacement with ORTEP visualization .

Validation : Check for R-factor convergence (target < 0.05) and analyze residual electron density maps.

- Key considerations : Account for potential ring puckering in the azepane moiety using Cremer-Pople parameters (e.g., amplitude , phase ) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical structural data?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-311G**) to optimize geometry and compare bond lengths/angles with crystallographic data .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) and explain packing anomalies .

Q. What electrochemical methods evaluate the functional group impact on properties like corrosion inhibition?

- Techniques :

- Potentiodynamic polarization : Determine corrosion current density () and inhibition efficiency (e.g., nitro groups enhance adsorption on metal surfaces) .

- Electrochemical impedance spectroscopy (EIS) : Analyze charge-transfer resistance () to assess surface coverage.

Q. How to assess the risk of nitrosamine formation during synthesis or storage?

- Risk mitigation :

Process audit : Identify nitrosating agents (e.g., NO) or secondary amines in reagents/solvents .

Analytical screening : Use LC-MS/MS to detect trace nitrosamines (e.g., NDMA) at ppb levels.

Storage conditions : Avoid prolonged exposure to light/moisture, which accelerate degradation .

Q. How to address crystallographic data inconsistencies in non-planar ring systems?

- Strategies :

- Puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity (e.g., azepane’s chair or boat conformations) .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling overlapping reflections .

- Cross-validation : Compare with analogous structures in the Cambridge Structural Database (CSD) to identify systematic errors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.